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5-Hydroxy-6-methoxy-1-tetralone
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Overview
Description
5-Hydroxy-6-methoxy-1-tetralone is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
5-Hydroxy-6-methoxy-1-tetralone serves as a versatile building block for the synthesis of biologically active compounds. Its structural features allow it to participate in various chemical transformations, making it an essential intermediate in the development of pharmaceuticals.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases. For instance, studies have shown that certain tetralone derivatives can activate the Nrf2/ARE pathway, leading to increased expression of protective genes against oxidative damage .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may protect neurons from glutamate-induced toxicity. This neuroprotective effect could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
The compound is also significant in organic synthesis due to its ability to undergo various chemical reactions, facilitating the creation of complex molecules.
Synthesis of Other Tetralones
This compound can be utilized in synthesizing other functionalized tetralones through methods such as directed metallation and regioselective oxidation . These processes allow for the preparation of highly oxygenated tetralone analogs, which are valuable in pharmaceutical research.
Chiral Auxiliary
This compound has been explored as a chiral auxiliary in asymmetric synthesis, particularly for the deracemization of alpha-amino acids. Its ability to influence stereochemistry is beneficial for producing enantiomerically pure compounds, which are often required in drug development .
Applications in Drug Development
The compound's derivatives have been tested for their pharmacological activities, including anti-inflammatory and analgesic properties. For example, certain derivatives have shown promise as potential treatments for chronic pain conditions due to their ability to modulate pain pathways .
Summary Table of Key Applications
Properties
CAS No. |
366017-84-7 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-5-7-8(11(10)13)3-2-4-9(7)12/h5-6,13H,2-4H2,1H3 |
InChI Key |
DRGYBSPEFZKVIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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